REACTION_CXSMILES
|
[C:1]([O:5][NH:6][C:7]([C:9]1[C:14]([CH3:15])=[C:13]([N+:16]([O-])=O)[CH:12]=[CH:11][CH:10]=1)=[O:8])([CH3:4])([CH3:3])[CH3:2].C(ONC(C1C=C(C=CC=1)N)=O)(C)(C)C>>[NH2:16][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([C:7](=[O:8])[NH:6][O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[C:14]=1[CH3:15]
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ONC(=O)C1=CC=CC(=C1C)[N+](=O)[O-]
|
Name
|
3-tert-butyloxycarbamoylaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ONC(=O)C=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1)C(NOC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |